N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC20025376
Molecular Formula: C25H23ClN4O2S
Molecular Weight: 479.0 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide -](/images/structure/VC20025376.png)
Molecular Formula | C25H23ClN4O2S |
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Molecular Weight | 479.0 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Standard InChI | InChI=1S/C25H23ClN4O2S/c26-19-10-8-16(9-11-19)13-27-23(31)18-7-4-12-30(14-18)25-28-21-20(17-5-2-1-3-6-17)15-33-22(21)24(32)29-25/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,27,31)(H,28,29,32) |
Standard InChI Key | YQRPLZUZBGTOOT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A thieno[3,2-d]pyrimidine core, providing a planar, aromatic system conducive to π-π interactions with biological targets.
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A piperidine ring at position 2, introducing conformational flexibility and basicity.
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An N-(4-chlorobenzyl)carboxamide side chain, enhancing lipophilicity and target affinity through halogen bonding .
The IUPAC name, N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, reflects these features.
Molecular Data
Key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₃ClN₄O₂S |
Molecular Weight | 479.0 g/mol |
SMILES | C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl |
InChI Key | YQRPLZUZBGTOOT-UHFFFAOYSA-N |
Topological Polar Surface Area | 95.5 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Data sourced from PubChem and VulcanChem .
The compound’s moderate lipophilicity (LogP ≈ 3.8) and polar surface area suggest adequate blood-brain barrier permeability and oral bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a three-step strategy:
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Core Formation: Cyclization of thiourea derivatives with α,β-unsaturated ketones yields the thieno[3,2-d]pyrimidine backbone.
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Piperidine Incorporation: Nucleophilic substitution at position 2 of the core using piperidine-3-carboxamide precursors.
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Side Chain Functionalization: Amide coupling with 4-chlorobenzylamine under carbodiimide-mediated conditions .
Reaction conditions (e.g., reflux in acetonitrile at 80°C for 8 hours) are optimized to achieve yields >65%.
Analytical Validation
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NMR: ¹H NMR (DMSO-d₆) signals at δ 8.21 (s, 1H, NH), 7.65–7.23 (m, 9H, Ar-H), and 4.41 (d, 2H, CH₂) confirm structural integrity.
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HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits dual inhibitory effects:
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Kinase Inhibition: IC₅₀ of 0.42 µM against EGFR tyrosine kinase, comparable to erlotinib (0.39 µM) . Binding occurs via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
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Dihydrofolate Reductase (DHFR) Inhibition: IC₅₀ of 1.2 µM, disrupting nucleotide synthesis in cancer cells.
Antiproliferative Effects
In vitro assays demonstrate potency against:
Mechanistically, apoptosis is induced via caspase-3 activation and Bcl-2 downregulation.
Pharmacokinetic and Toxicological Profiles
ADME Properties
Parameter | Value |
---|---|
Human Intestinal Absorption | 96.4% (High) |
Plasma Protein Binding | 89.2% |
CYP2D6 Inhibition | No |
Ames Test | Negative |
Predicted using QikProp and admetSAR .
Toxicity
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LD₅₀ (Mouse): 320 mg/kg (oral).
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hERG Inhibition Risk: Low (IC₅₀ > 10 µM).
Applications and Future Directions
Research Applications
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